molecular formula C17H12Cl2N4O B1219643 alpha-Hydroxytriazolam CAS No. 37115-45-0

alpha-Hydroxytriazolam

Cat. No. B1219643
M. Wt: 359.2 g/mol
InChI Key: BHUYWUDMVCLHND-UHFFFAOYSA-N
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Patent
US03941799

Procedure details

An amount of 72 ml of 48% aqueous hydrobromic acid is added to 20° to a solution of 9.7 g of 1-[ (p-methoxybenzyloxy)-methyl]-6-(o-chlorophenyl)-8-chloro-4H-s-triazolo[4,3-a][1,4]benzodiazepine in 90 ml of glacial acetic acid. The reaction mixture is stirred for 55 minutes; it is then neutralised with 30% sodium hydroxide solution and extracted with methylene chloride. The organic phase is separated, washed with water, dried over sodium sulphate and concentrated by evaporation. Crystallisation of the residue from ethyl acetate/petroleum ether yields 6-(o-chlorophenyl)-8-chloro-4 h-s-triazolo[4,3-a] [1,4]benzodiazepine-1-methanol, M.P. 235°-237°.
Quantity
72 mL
Type
reactant
Reaction Step One
Name
1-[ (p-methoxybenzyloxy)-methyl]-6-(o-chlorophenyl)-8-chloro-4H-s-triazolo[4,3-a][1,4]benzodiazepine
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br.COC1C=CC(C[O:9][CH2:10][C:11]2[N:15]3[C:16]4[CH:31]=[CH:30][C:29]([Cl:32])=[CH:28][C:17]=4[C:18]([C:21]4[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=4[Cl:27])=[N:19][CH2:20][C:14]3=[N:13][N:12]=2)=CC=1.[OH-].[Na+]>C(O)(=O)C>[Cl:27][C:22]1[CH:23]=[CH:24][CH:25]=[CH:26][C:21]=1[C:18]1[C:17]2[CH:28]=[C:29]([Cl:32])[CH:30]=[CH:31][C:16]=2[N:15]2[C:11]([CH2:10][OH:9])=[N:12][N:13]=[C:14]2[CH2:20][N:19]=1 |f:2.3|

Inputs

Step One
Name
Quantity
72 mL
Type
reactant
Smiles
Br
Name
1-[ (p-methoxybenzyloxy)-methyl]-6-(o-chlorophenyl)-8-chloro-4H-s-triazolo[4,3-a][1,4]benzodiazepine
Quantity
9.7 g
Type
reactant
Smiles
COC1=CC=C(COCC2=NN=C3N2C2=C(C(=NC3)C3=C(C=CC=C3)Cl)C=C(C=C2)Cl)C=C1
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 55 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
Crystallisation of the residue from ethyl acetate/petroleum ether

Outcomes

Product
Details
Reaction Time
55 min
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C1=NCC=2N(C3=C1C=C(C=C3)Cl)C(=NN2)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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